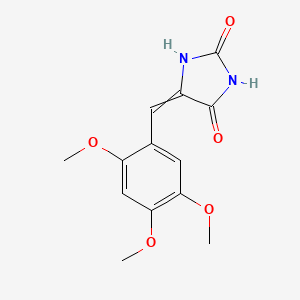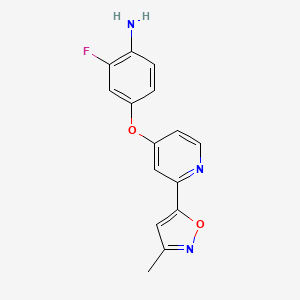
(R,S)-Benthiavalicarb-isopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate and a fluorobenzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Carbamate Formation: The carbamate group is introduced by reacting the intermediate with isocyanates under mild conditions.
Final Coupling: The final step involves coupling the fluorobenzothiazole intermediate with the isopropyl group using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzothiazole ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate involves its interaction with specific molecular targets. The fluorobenzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl {®-1-[(S)-1-(benzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Lacks the fluorine atom, which may result in different biological activity.
Isopropyl {®-1-[(S)-1-(6-chlorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
The presence of the fluorine atom in isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H24FN3O3S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
propan-2-yl N-[(2R)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m0/s1 |
Clave InChI |
USRKFGIXLGKMKU-XHDPSFHLSA-N |
SMILES isomérico |
C[C@@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C |
SMILES canónico |
CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 9-methyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate](/img/structure/B8391386.png)









